5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-amino-pyrazole with a trifluoromethyl-substituted pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets within proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- N-((1-Benzyl-1H-pyrazol-4-yl)methyl)-5-(methoxymethyl)pyrazolo
Uniqueness
Compared to similar compounds, 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of pyrazole and pyrimidine rings, along with the presence of a trifluoromethyl group. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11F3N6 |
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Molecular Weight |
296.25 g/mol |
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H11F3N6/c1-6-7(5-20(2)18-6)8-3-10(16)21-11(17-8)4-9(19-21)12(13,14)15/h3-5H,16H2,1-2H3 |
InChI Key |
GWXYEIYVIZMXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)N)C(F)(F)F)C |
Origin of Product |
United States |
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